molecular formula C24H19BrN2O B11652809 2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11652809
M. Wt: 431.3 g/mol
InChI Key: JZQWXCDNZFIMOM-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide typically involves a multistep process. One common method includes the following steps:

    Synthesis of 3-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.

    Formation of 2,6-dimethylphenylamine: This can be synthesized by the reduction of 2,6-dimethylnitrobenzene.

    Quinoline ring formation: The quinoline ring can be formed by the condensation of 3-bromoaniline with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst.

    Carboxamide formation: The final step involves the reaction of the quinoline derivative with 2,6-dimethylphenylamine to form the desired carboxamide.

Chemical Reactions Analysis

2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-4-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.

    2-phenylquinoline: Studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H19BrN2O

Molecular Weight

431.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19BrN2O/c1-15-7-5-8-16(2)23(15)27-24(28)20-14-22(17-9-6-10-18(25)13-17)26-21-12-4-3-11-19(20)21/h3-14H,1-2H3,(H,27,28)

InChI Key

JZQWXCDNZFIMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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